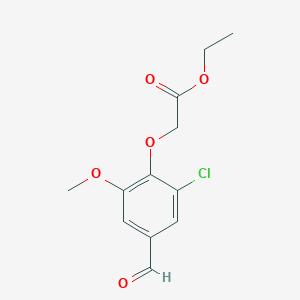

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Descripción general

Descripción

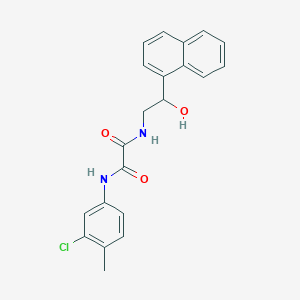

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a chemical compound that belongs to the class of acetylated phenolic ethers. It has a molecular formula of C12H13ClO5 and a molecular weight of 272.68 .

Molecular Structure Analysis

The molecular structure of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The melting point of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is between 86-88°C . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Agent Synthesis

This compound has been utilized in the synthesis of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives which have shown potential as anticancer agents . These derivatives have been tested against various human cancer cell lines, and modifications of the compound have led to prototypes with significant cytotoxic activity, suggesting its use in developing new chemotherapeutics.

Coumarin Derivatives Production

The compound serves as a precursor in the synthesis of coumarin derivatives . Coumarins are valuable for their biological and pharmaceutical properties, including anti-coagulant, anti-HIV, anti-tumor, and anti-inflammatory activities. The synthesis of these derivatives is crucial for the development of new medications and treatments.

Biological Activity Enhancement

Modifications of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate have led to the creation of compounds with enhanced biological activities . By altering the structure, researchers can increase the efficacy and reduce the toxicity of potential pharmaceuticals.

Research in Green Chemistry

The compound’s derivatives can be synthesized under green conditions, which is an important aspect of sustainable chemistry practices . This includes using green solvents and catalysts, minimizing the environmental impact of chemical synthesis.

Propiedades

IUPAC Name |

ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPMICBAAFHINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)

![2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2870846.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)